molecular formula C28H23ClF3N3O3S2 B11520120 2-{[4-(2-chlorophenyl)-3-cyano-6-hydroxy-5-(thiophen-2-ylcarbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

2-{[4-(2-chlorophenyl)-3-cyano-6-hydroxy-5-(thiophen-2-ylcarbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B11520120
M. Wt: 606.1 g/mol
InChI Key: BWIPWNRVJASVKW-UHFFFAOYSA-N
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Description

2-{[4-(2-CHLOROPHENYL)-3-CYANO-6-HYDROXY-5-(THIOPHENE-2-CARBONYL)-6-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}-N-(2,3-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a cyano group, a hydroxy group, a thiophene carbonyl group, and a trifluoromethyl group

Preparation Methods

The synthesis of 2-{[4-(2-CHLOROPHENYL)-3-CYANO-6-HYDROXY-5-(THIOPHENE-2-CARBONYL)-6-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}-N-(2,3-DIMETHYLPHENYL)ACETAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the core tetrahydropyridine structure, followed by the introduction of the various functional groups. Reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the correct formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[4-(2-CHLOROPHENYL)-3-CYANO-6-HYDROXY-5-(THIOPHENE-2-CARBONYL)-6-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}-N-(2,3-DIMETHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, altering their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 2-{[4-(2-CHLOROPHENYL)-3-CYANO-6-HYDROXY-5-(THIOPHENE-2-CARBONYL)-6-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}-N-(2,3-DIMETHYLPHENYL)ACETAMIDE stands out due to its unique combination of functional groups Similar compounds include those with variations in the substituents on the tetrahydropyridine ring or different functional groups attached to the phenyl ring

Properties

Molecular Formula

C28H23ClF3N3O3S2

Molecular Weight

606.1 g/mol

IUPAC Name

2-[[4-(2-chlorophenyl)-5-cyano-2-hydroxy-3-(thiophene-2-carbonyl)-2-(trifluoromethyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C28H23ClF3N3O3S2/c1-15-7-5-10-20(16(15)2)34-22(36)14-40-26-18(13-33)23(17-8-3-4-9-19(17)29)24(25(37)21-11-6-12-39-21)27(38,35-26)28(30,31)32/h3-12,23-24,35,38H,14H2,1-2H3,(H,34,36)

InChI Key

BWIPWNRVJASVKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=C(C(C(C(N2)(C(F)(F)F)O)C(=O)C3=CC=CS3)C4=CC=CC=C4Cl)C#N)C

Origin of Product

United States

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